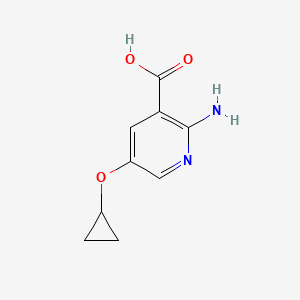![molecular formula C24H21ClN2O7 B14803349 [(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyloxy group, a chloro substituent, and a dioxopyrimidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, including the formation of the oxolan ring, the introduction of the chloro and dioxopyrimidinyl groups, and the final esterification with benzoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in studies of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Propiedades
Fórmula molecular |
C24H21ClN2O7 |
|---|---|
Peso molecular |
484.9 g/mol |
Nombre IUPAC |
[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21ClN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-13,17,19,22H,14H2,1H3,(H,26,28,31)/t17?,19?,22?,24-/m1/s1 |
Clave InChI |
QUSIDKWVBPQGDG-LQPAQGOCSA-N |
SMILES isomérico |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Cl |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


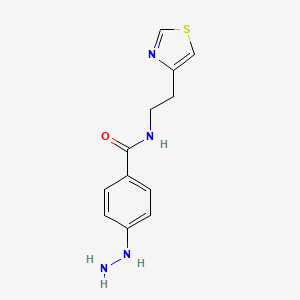
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)
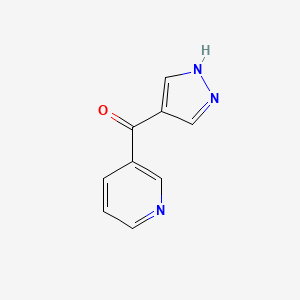
![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)
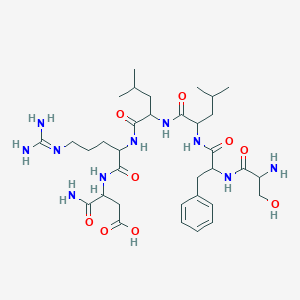
![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
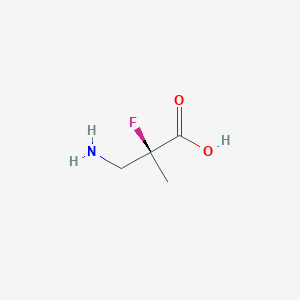

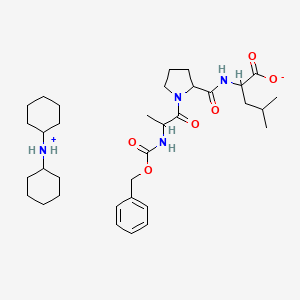
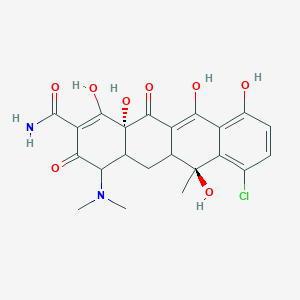
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
